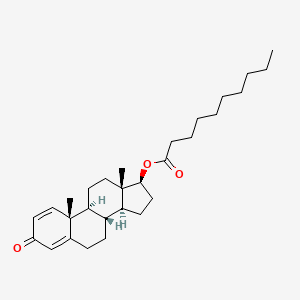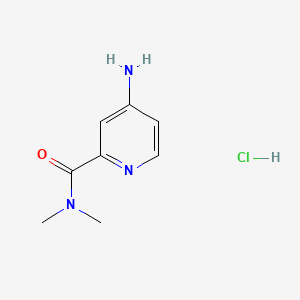
4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 4-position, a dimethylamino group at the 2-position, and a carboxamide group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Oxidation: Pyridine is first oxidized to form 4-pyridylpyridinium cation.
Reaction with Dimethylamine: The 4-pyridylpyridinium cation then reacts with dimethylamine to form N,N-dimethylpyridin-4-amine.
Amidation: The N,N-dimethylpyridin-4-amine undergoes amidation to introduce the carboxamide group at the 2-position.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a nucleophilic catalyst in various organic reactions, including esterifications and acylations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride involves its role as a nucleophilic catalyst. The compound enhances the rate of reactions by stabilizing transition states and facilitating the formation of intermediates. The molecular targets include various electrophiles, and the pathways involved are primarily those of nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-dimethylaminopyridine: Similar in structure but lacks the carboxamide group.
4-aminopyridine: Lacks the dimethylamino and carboxamide groups.
N,N-dimethylpyridin-4-amine: Lacks the carboxamide group.
Uniqueness
4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride is unique due to the presence of both the amino and dimethylamino groups along with the carboxamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C8H12ClN3O |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
4-amino-N,N-dimethylpyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c1-11(2)8(12)7-5-6(9)3-4-10-7;/h3-5H,1-2H3,(H2,9,10);1H |
Clave InChI |
UDNSCUPSFUTIPF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=NC=CC(=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


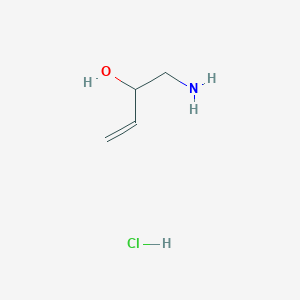

![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)

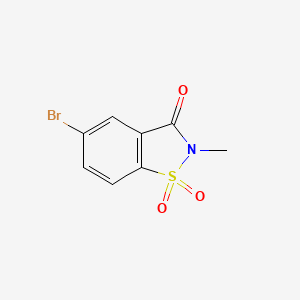
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)


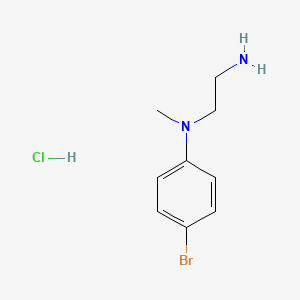
![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)
